molecular formula N2O2 B14263981 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane CAS No. 158362-70-0

2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane

Cat. No.: B14263981
CAS No.: 158362-70-0
M. Wt: 60.013 g/mol
InChI Key: JQBIUDRTRRQLKF-UHFFFAOYSA-N
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Description

2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is a unique chemical compound characterized by its bicyclic structure, which includes two oxygen atoms and two nitrogen atoms. This compound is known for its high strain energy due to the small ring system, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an appropriate dioxirane. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained product .

Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines .

Scientific Research Applications

2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane exerts its effects is primarily through its ability to undergo strain-releasing reactions. These reactions often involve the cleavage of the central, strained bond, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound .

Comparison with Similar Compounds

Uniqueness: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is unique due to its combination of oxygen and nitrogen atoms within a highly strained bicyclic structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

CAS No.

158362-70-0

Molecular Formula

N2O2

Molecular Weight

60.013 g/mol

IUPAC Name

2,4-dioxa-1,3-diazabicyclo[1.1.0]butane

InChI

InChI=1S/N2O2/c3-1-2(3)4-1

InChI Key

JQBIUDRTRRQLKF-UHFFFAOYSA-N

Canonical SMILES

N12N(O1)O2

Origin of Product

United States

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